6-Methoxy-2-(4-propoxybenzoyl)pyridine
Overview
Description
6-Methoxy-2-(4-propoxybenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol . It is also known by its IUPAC name, (6-methoxy-2-pyridinyl)(4-propoxyphenyl)methanone . This compound has been studied for its potential therapeutic effects in various diseases, including Alzheimer’s disease and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-propoxybenzoyl)pyridine typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-propoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(4-propoxybenzoyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-propoxybenzoyl)pyridine involves its interaction with metal ions, particularly zinc and copper. By chelating these metal ions, the compound can modulate their levels in the brain, which is believed to be beneficial in the treatment of neurodegenerative diseases. The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-propylbenzoyl)pyridine: Similar in structure but with a propyl group instead of a propoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-Methoxy-2-(4-propoxybenzoyl)pyridine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer its ability to chelate metal ions and exhibit neuroprotective effects. This makes it particularly valuable in the study and potential treatment of neurodegenerative diseases.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-propoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYMNYILFHRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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